Product packaging for (3R)-5-Oxo-3-phenyl-L-proline(Cat. No.:CAS No. 13992-70-6)

(3R)-5-Oxo-3-phenyl-L-proline

Cat. No.: B3378251
CAS No.: 13992-70-6
M. Wt: 205.21 g/mol
InChI Key: VJHDVBWGNFOKAT-SCZZXKLOSA-N
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Description

Significance of Chiral Proline Derivatives in Contemporary Organic Synthesis and Chemical Biology

Chiral proline derivatives have emerged as powerful catalysts and building blocks in asymmetric synthesis, a field dedicated to the selective creation of one enantiomer of a chiral product. Proline itself, a naturally occurring amino acid, is often used as an organocatalyst in a variety of chemical transformations. thieme-connect.com Its rigid pyrrolidine (B122466) ring structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. thieme-connect.comnih.gov

The derivatization of proline at various positions on its ring allows for the fine-tuning of its catalytic activity and selectivity. magtech.com.cn These modifications can influence the steric and electronic properties of the molecule, leading to improved performance in reactions such as Aldol (B89426) reactions, Michael additions, and Mannich reactions. magtech.com.cn In chemical biology, chiral proline analogues are instrumental in studying protein structure and function. researchgate.net The incorporation of these non-natural amino acids into peptides can induce specific secondary structures, like β-turns or polyproline helices, and can serve as probes to investigate enzyme mechanisms and protein-protein interactions. nih.govresearchgate.net The unique conformational constraints imposed by the proline ring are a key factor in these applications. nih.gov

Defining the Chemical Compound: (3R)-5-Oxo-3-phenyl-L-proline and Its Stereochemical Nuances

This compound is a derivative of the amino acid L-proline. Its systematic name precisely describes its molecular architecture. The "L-proline" designation indicates that the stereocenter at the alpha-carbon (C2) has the (S) configuration, consistent with the naturally occurring amino acid. The "5-Oxo" substituent signifies the presence of a carbonyl group at the C5 position of the pyrrolidine ring, forming a lactam. The "(3R)-3-phenyl" group specifies that a phenyl group is attached to the C3 position of the ring and that this stereocenter has the (R) configuration.

The presence of two stereocenters, at C2 and C3, gives rise to the possibility of four stereoisomers. The specific designation "(2S, 3R)" for the L-proline derivative is crucial. The relative stereochemistry of the substituents on the pyrrolidine ring significantly influences the molecule's three-dimensional shape and, consequently, its chemical and biological properties. The "trans" relationship between the carboxyl group at C2 and the phenyl group at C3 is a key feature determined by this stereochemistry.

Property Value
IUPAC Name (2S,3R)-5-Oxo-3-phenylpyrrolidine-2-carboxylic acid
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
CAS Number 246232-25-7

Evolution of Research on 3-Substituted Proline Analogs within the Chiral Pool

Research into 3-substituted proline analogs has been a vibrant area of organic chemistry for decades. The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products, such as amino acids and sugars, that serve as starting materials for the synthesis of more complex chiral molecules. L-proline and its derivatives, like 4-hydroxy-L-proline, are prominent members of this pool. acs.org

Early research focused on developing synthetic methods to introduce a variety of substituents at the 3-position of the proline ring with high stereocontrol. nih.gov Techniques such as Michael additions and palladium-mediated coupling reactions have been successfully employed to create a diverse library of 3-substituted prolines. nih.govacs.org The stereochemical outcome of these reactions is often a primary focus, with the goal of selectively producing either the cis or trans diastereomer. nih.gov The conformational effects of these substitutions have also been extensively studied, revealing how different groups at the C3 position influence the puckering of the pyrrolidine ring and the cis-trans isomerization of the amide bond. nih.gov These fundamental studies have laid the groundwork for the application of these analogs in various fields.

Academic Research Objectives and Scope for this compound

The academic research objectives surrounding this compound are multifaceted. A primary goal is the development of efficient and stereoselective synthetic routes to this specific compound and its analogs. This often involves the exploration of novel catalytic systems and reaction conditions.

A significant area of investigation is its potential use as a chiral building block or intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products. The rigid, conformationally constrained scaffold of this compound makes it an attractive template for the design of peptidomimetics and other biologically active compounds. For instance, related homo-beta-proline structures have been synthesized and evaluated as GABA agonists and uptake inhibitors. nih.gov

Furthermore, research aims to elucidate the precise conformational preferences of this compound and to understand how its stereochemistry influences its interactions with biological targets or its performance as an organocatalyst. Computational studies, in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, are often employed to gain insights into its three-dimensional structure and dynamic behavior. The ultimate scope of this research is to leverage the unique properties of this compound to address challenges in asymmetric synthesis, medicinal chemistry, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B3378251 (3R)-5-Oxo-3-phenyl-L-proline CAS No. 13992-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-9-6-8(10(12-9)11(14)15)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,12,13)(H,14,15)/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHDVBWGNFOKAT-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](NC1=O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514198
Record name (3R)-5-Oxo-3-phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13992-70-6
Record name (3R)-5-Oxo-3-phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(2R,3S)-5-oxo-3-phenylpyrrolidine-2-carboxylic acid
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Synthetic Methodologies and Strategic Approaches

Retrosynthetic Analysis of the (3R)-5-Oxo-3-phenyl-L-proline Core Structure

A logical retrosynthetic analysis of this compound identifies several key disconnections. The primary disconnection is the lactam ring, which can be formed through an intramolecular cyclization of a suitably functionalized glutamic acid derivative. This leads back to a 3-phenyl-glutamic acid precursor. The stereochemistry at both C2 and C3 must be established prior to or during the cyclization step.

Another key disconnection involves the C3-phenyl bond. This bond can be formed through a stereoselective conjugate addition of a phenyl nucleophile to a dehydroproline or a glutamic acid derivative. Alternatively, the phenyl group could be introduced via the alkylation of a proline enolate or a related precursor. The desired (3R) stereochemistry necessitates a highly controlled stereoselective approach.

Finally, the L-proline scaffold itself suggests a chiral pool approach, starting from naturally occurring L-glutamic acid or L-pyroglutamic acid, which already possesses the desired (S) stereochemistry at the C2 position.

Classical Chemical Synthesis Pathways

Classical approaches to the synthesis of this compound often rely on substrate-controlled diastereoselective reactions or the use of chiral auxiliaries.

Strategies for the Stereoselective Introduction of the 3-Phenyl Moiety

The introduction of the phenyl group at the C3 position with the correct 'R' configuration is a critical step. Several strategies can be employed:

Michael Addition: A highly effective method involves the stereoselective Michael addition of a phenyl organometallic reagent (e.g., a phenyl cuprate) to a chiral α,β-unsaturated pyroglutamate (B8496135) derivative. The inherent chirality of the starting material, often derived from L-glutamic acid, can direct the approach of the nucleophile to afford the desired diastereomer.

Alkylation of Enolates: The diastereoselective alkylation of a chiral enolate derived from a pyroglutamate ester can also be used. The stereochemical outcome is influenced by the chiral auxiliary or the existing stereocenter at C2.

Catalytic Hydrogenation: Asymmetric hydrogenation of a 3-phenyl-dehydroproline derivative using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, can provide access to the desired stereoisomer with high enantioselectivity.

StrategyReagents/ConditionsStereocontrol
Michael AdditionPhenyl cuprates, chiral α,β-unsaturated pyroglutamatesSubstrate-controlled diastereoselectivity
Enolate AlkylationChiral pyroglutamate ester, LDA, Ph-XChiral auxiliary or existing stereocenter
Asymmetric Hydrogenation3-Phenyl-dehydroproline derivative, Chiral Rh/Ru catalystCatalyst-controlled enantioselectivity

Formation of the 5-Oxo Functionality via Oxidation or Cyclization

The 5-oxo functionality, characteristic of the pyroglutamate ring, is typically introduced through one of two primary methods:

Cyclization of Glutamic Acid Derivatives: The most common approach is the intramolecular cyclization of a 3-phenyl-glutamic acid precursor. This is often achieved by heating or by using dehydrating agents such as acetic anhydride (B1165640) or dicyclohexylcarbodiimide (B1669883) (DCC). The stereochemistry at C2 and C3 is generally retained during this process.

Oxidation of Proline Derivatives: While less common for this specific target, the oxidation of a 3-phenylproline derivative at the C5 position could theoretically yield the desired 5-oxo functionality. However, controlling the regioselectivity and avoiding over-oxidation can be challenging.

Ring Construction and Derivatization Approaches from Precursors

The pyrrolidine (B122466) ring can be constructed from acyclic precursors through various cyclization strategies. For instance, a tandem reaction involving a Michael addition followed by an intramolecular cyclization can be a powerful tool for building the substituted pyrrolidone core in a single pot. Derivatization of readily available pyroglutamates is another viable strategy. For example, functionalization at the C3 position of a protected pyroglutamic acid can be achieved through enolate chemistry.

Functional Group Interconversions within the Pyrrolidine Framework

Once the basic framework of 3-phenyl-5-oxoproline is established, functional group interconversions may be necessary to arrive at the final target molecule. This could involve the deprotection of the amine and carboxylic acid groups, which are often protected during the synthesis to prevent unwanted side reactions. Standard protecting groups for the amine include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the carboxylic acid is often protected as a methyl or ethyl ester.

Asymmetric Synthesis Techniques

Modern asymmetric synthesis offers more direct and efficient routes to enantiomerically pure compounds like this compound.

Chiral Pool Synthesis: Utilizing L-glutamic acid as a starting material is a highly attractive strategy as it provides the correct stereochemistry at the C2 position from the outset. The synthetic challenge then becomes the stereoselective introduction of the phenyl group at the C3 position.

Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary covalently attached to the precursor molecule can effectively control the stereochemistry of key bond-forming reactions. For example, an Evans oxazolidinone auxiliary can be used to direct the stereoselective alkylation or Michael addition to introduce the phenyl group. The auxiliary is then cleaved to reveal the desired product.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. For example, a chiral amine catalyst could be used to catalyze the enantioselective Michael addition of a nucleophile to an α,β-unsaturated aldehyde, which could then be converted to the target molecule.

Enzymatic Resolutions: In cases where a racemic or diastereomeric mixture is obtained, enzymatic kinetic resolution can be employed to separate the desired stereoisomer. Lipases and esterases are commonly used to selectively hydrolyze the ester of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Asymmetric TechniqueKey PrincipleExample Application
Chiral Pool SynthesisStarting from a naturally occurring chiral moleculeSynthesis from L-glutamic acid
Chiral AuxiliaryTemporary incorporation of a chiral directing groupEvans oxazolidinone for stereoselective alkylation
OrganocatalysisUse of small chiral organic molecules as catalystsChiral amine-catalyzed Michael addition
Enzymatic ResolutionEnzyme-catalyzed separation of enantiomersLipase-catalyzed hydrolysis of a racemic ester

Chiral Auxiliary-Mediated Approaches to Enantiopure Intermediates

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is removed. This method is a robust strategy for producing enantiopure intermediates necessary for the synthesis of complex molecules like this compound.

Evans oxazolidinones are a prominent class of chiral auxiliaries applied in stereoselective conversions, including alkylation reactions that can establish key stereocenters. In a typical approach, an achiral substrate is attached to the chiral auxiliary, forming an intermediate where one face of the molecule is sterically hindered by the auxiliary. Subsequent reactions, such as alkylation, proceed with high diastereoselectivity. The auxiliary can then be cleaved and recovered for reuse. tcichemicals.com For the synthesis of a 3-phenyl substituted proline derivative, an auxiliary could be used to direct the addition of a phenyl group or a precursor to the pyrrolidinone backbone.

Another common class of auxiliaries is derived from natural products like menthol. For instance, (-)-menthyl acrylate (B77674) can be used in stereoselective 1,3-dipolar cycloaddition reactions to create substituted proline derivatives with high control over the stereochemistry. researchgate.net

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Key Feature
Evans Oxazolidinones Alkylation, Aldol (B89426) Reactions Directs reaction to the alpha position of a carbonyl group with high diastereoselectivity.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Amino Acid Synthesis Used for the retroracemization of α-amino acids via nickel complex formation. tcichemicals.com

Asymmetric Organocatalysis Utilizing Proline-Derived Catalysts or Analogs

Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. greyhoundchrom.com L-proline and its derivatives are among the most extensively studied organocatalysts, capable of catalyzing reactions with high enantioselectivity. clockss.orgwikipedia.org These catalysts typically operate by forming nucleophilic enamine intermediates or electrophilic iminium ions with carbonyl substrates. clockss.orgwikipedia.org

The synthesis of 3-substituted pyroglutamates can be achieved through reactions like the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. Proline-derived catalysts, such as diphenylprolinol silyl (B83357) ethers, have proven efficient in catalyzing the asymmetric Michael reaction of aldehydes to nitroalkenes, a key step in building the functionalized pyrrolidinone core. tcichemicals.comorganic-chemistry.org The rigid cyclic structure of proline enhances its catalytic efficacy and stereodirecting ability. researchgate.net

The development of novel proline-derived organocatalysts aims to improve upon the limitations of proline itself, such as high catalyst loading and limited solvent compatibility. organic-chemistry.org For example, tetrazole and acylsulfonamide derivatives of proline have demonstrated superior performance in terms of yield, enantioselectivity, and applicability in non-polar solvents. organic-chemistry.org

Table 2: Proline-Derived Organocatalysts and Their Applications

Catalyst Reaction Type Advantage
L-Proline Aldol, Mannich, Michael Reactions Readily available, bifunctional catalyst activating both nucleophile and electrophile. clockss.orgresearchgate.net
Diphenylprolinol Silyl Ethers Michael Addition High efficiency and enantioselectivity in reactions of aldehydes and nitroalkenes. tcichemicals.com

Asymmetric Metal-Catalyzed Reactions for C–C and C–N Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C–C) and carbon-nitrogen (C–N) bonds. rsc.orgmit.edu In the context of synthesizing this compound, metal-catalyzed cross-coupling and amination reactions are particularly relevant. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the phenyl group at the 3-position of the proline ring. mit.edu The use of chiral biarylphosphine ligands can control the stereochemistry of these transformations. mit.edu Similarly, copper-catalyzed reactions are effective for constructing C-N bonds, which is fundamental to forming the pyrrolidine ring. nih.govsemanticscholar.org For instance, a copper-catalyzed borylation/cyanation/allyl group transfer cascade has been developed for constructing adjacent stereocenters with high stereochemical purity. mit.edu

The activation of C-N bonds by transition metals has also become a promising strategy for forming new C-C and C-N bonds. rsc.org This approach can involve mechanisms like oxidative addition with low-valent late transition metals. rsc.org

Table 3: Metal-Catalyzed Reactions for Proline Synthesis

Metal Catalyst System Reaction Type Bond Formed
Palladium with Biarylphosphine Ligands Suzuki-Miyaura Coupling C-C
Copper(I) with Organic Base [3+2] Cycloaddition C-C / C-N

Diastereoselective and Enantioselective Cyclization Processes

The final ring-closing step to form the 5-oxo-proline (pyrrolidinone) structure is critical for establishing the final stereochemistry of the molecule. Both diastereoselective and enantioselective cyclization strategies are employed to ensure the correct configuration.

One approach involves an intramolecular Michael addition. A suitably designed linear precursor containing a nucleophilic amine and an α,β-unsaturated ester can undergo cyclization to form the pyrrolidinone ring. The stereochemistry of the substituents on the linear chain can direct the diastereochemical outcome of the cyclization.

Copper(I)-catalyzed cascade reactions have been developed that involve a [3+2]-cycloaddition followed by a rearrangement and an Alder-ene cyclization to afford highly functionalized proline derivatives with high diastereoselectivity. nih.govnih.gov These methods allow for the efficient construction of the complex proline framework from simpler starting materials in a single, controlled process. nih.gov The synthesis of 3-substituted prolines can also be achieved via highly stereoselective 1,3-dipolar cycloaddition reactions of azomethine ylides, where the substitution pattern of the final product is controlled by the structure of the reacting imine and alkene. researchgate.net

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can perform complex transformations under mild conditions with exceptional stereo-, regio-, and chemoselectivity.

Application of Enzymes (e.g., Transaminases, Oxidoreductases) for Chiral Resolution or Asymmetric Induction

Enzymes are widely used for the kinetic resolution of racemic mixtures, where one enantiomer of a substrate is selectively transformed, allowing for the separation of the two enantiomers. technion.ac.il Lipases are commonly used for the enantioselective hydrolysis or acetylation of racemic alcohols or esters, which could be precursors to the target molecule. nih.govresearchgate.net

Transaminases are particularly valuable for asymmetric synthesis. They can catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor, creating a new chiral amino acid with high enantiomeric excess. acs.org A process for the preparative synthesis of L-homophenylalanine using a transaminase has been reported, which could be adapted for related structures. acs.org Oxidoreductases, such as ene-reductases, can be used for the asymmetric bioreduction of activated vinylphosphonates to generate enantiomerically pure products, demonstrating their potential for creating chiral centers in precursor molecules. nih.gov

Table 4: Enzymatic Methods for Chiral Synthesis

Enzyme Class Reaction Type Application
Lipases Kinetic Resolution (Hydrolysis/Acetylation) Separation of enantiomeric precursors. nih.gov
Transaminases Asymmetric Amination Enantioselective synthesis of amino acids from keto acids. acs.org
Oxidoreductases (Ene-reductases) Asymmetric Reduction Creation of chiral centers via reduction of C=C double bonds. nih.gov

Enzyme Engineering and Directed Evolution for Optimized Conversion and Selectivity

While naturally occurring enzymes offer remarkable catalytic properties, they are often not perfectly suited for industrial processes involving non-natural substrates. nih.gov Enzyme engineering and directed evolution are powerful techniques used to tailor enzymes for specific applications, improving properties like activity, stability, and selectivity. nih.govillinois.edu

Directed evolution mimics the process of natural selection in the laboratory. rcsb.org It involves creating a large library of enzyme variants through random mutagenesis and/or recombination, followed by high-throughput screening to identify mutants with improved properties. illinois.edumdpi.com This process can be iterated over several rounds to achieve significant enhancements. rcsb.org For example, directed evolution has been used to alter the substrate specificity of tyrosine phenol (B47542) lyase (TPL) to enable the synthesis of noncanonical amino acids. nih.gov

Rational design, which requires detailed knowledge of the enzyme's structure and mechanism, can also be used to introduce specific mutations to improve performance. illinois.edu Often, a combination of rational design and directed evolution (semi-rational design) provides the most effective strategy for creating highly optimized biocatalysts for the synthesis of complex chiral molecules. mpg.de

Integration of Biocatalysis into Multi-Step Synthetic Sequences

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. ucd.iemdpi.com The integration of enzymatic steps into multi-step chemical syntheses can significantly shorten routes and improve efficiency, particularly for the creation of chiral centers. mdpi.com In the context of synthesizing chiral lactams like this compound, enzymes can be strategically employed for asymmetric induction.

One prominent biocatalytic method is the use of transaminases for the asymmetric synthesis of chiral amines from prochiral ketones. scispace.com These chiral amines are valuable intermediates that can be cyclized to form the desired lactam ring. Dynamic kinetic resolution, a strategy catalyzed by transaminases, has been successfully applied to the synthesis of substituted γ- and δ-lactams with two chiral centers, achieving high diastereomeric ratios (up to 99:1) and excellent enantiomeric excess (>99% ee). scispace.com

Another innovative approach involves the directed evolution of enzymes to catalyze novel chemical transformations. For instance, cytochrome P450 enzymes have been engineered to perform enantioselective C-H amidation reactions. chemistryviews.org This method allows for the direct conversion of a C-H bond into a C-N bond within a precursor molecule, leading to the formation of chiral β-, γ-, and δ-lactams with high efficiency and selectivity. chemistryviews.org The reaction proceeds through a reactive iron-bound carbonyl nitrene intermediate, which undergoes an intramolecular C-H insertion to form the lactam ring. chemistryviews.org This enzymatic approach is highly attractive as it can be performed in aqueous media and often allows for simple product isolation. chemistryviews.org

The table below summarizes key biocatalytic strategies applicable to the synthesis of chiral lactams.

Biocatalytic Strategy Enzyme Class Reaction Type Key Advantages Example Application
Dynamic Kinetic ResolutionTransaminasesAsymmetric amination of γ- or δ-keto estersHigh diastereoselectivity and enantioselectivity. scispace.comSynthesis of γ- or δ-lactams with two chiral centers. scispace.com
Enantioselective C-H AmidationEngineered Cytochrome P450Intramolecular C-N bond formationHigh efficiency and selectivity, mild aqueous conditions, preparative scale potential. chemistryviews.orgDirect synthesis of chiral β-, γ-, and δ-lactams from acyl-protected hydroxamate precursors. chemistryviews.org
Enzymatic Kinetic ResolutionLipases / HydrolasesEnantioselective transesterification or amidationGeneration of two enantiomerically distinct products from a single racemic starting material. nih.govOne-pot synthesis of enantiopure lactones and lactams with opposite stereochemistry. nih.gov

Multi-Component Reaction (MCR) Strategies for Complex Scaffold Assembly

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecular scaffolds in a single operation from three or more starting materials. nih.gov This approach offers significant advantages in terms of atom economy, step efficiency, and the generation of molecular diversity, making it highly suitable for building heterocyclic cores like the pyrrolidine ring found in this compound. researchgate.netnih.gov

The synthesis of highly substituted pyrrolidine derivatives can be achieved through various MCRs, often involving [3+2] cycloaddition reactions. tandfonline.com A common strategy employs the reaction of an aldehyde, an amino acid ester, and a dipolarophile. tandfonline.com For instance, azomethine ylides, generated in situ from the condensation of an aldehyde and an amino acid, can react with an alkene or alkyne to construct the pyrrolidine ring with controlled stereochemistry. researchgate.net

A notable example is the diastereoselective synthesis of functionalized pyrrolidines through a TiCl₄-catalyzed multicomponent coupling. nih.gov This reaction brings together an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation to construct up to three contiguous asymmetric centers with high diastereoselectivity. nih.govacs.org By carefully selecting the starting materials and reaction conditions, it is possible to direct the synthesis towards complex pyrrolidine structures that can serve as precursors to this compound.

The table below illustrates representative MCRs for the synthesis of pyrrolidine scaffolds.

MCR Type Components Catalyst/Conditions Resulting Scaffold Key Features
Asymmetric [3+2] CycloadditionOptically active phenyldihydrofuran, N-tosyl imino ester, silane reagentTiCl₄Highly substituted pyrrolidineConstructs up to three stereogenic centers in a single operation. nih.govacs.org
One-pot Michael/Aldol/CyclizationChelated glycine (B1666218) ester enolate, halogenated α,β-unsaturated ester, aldehydeLHMDS, ZnCl₂Highly functionalized proline derivativeForms up to four stereogenic centers in a one-pot sequence. thieme-connect.de
Three-component [3+2] CycloadditionIsatin, glycine methyl ester, (Z)-5-arylidine-2-thioxothiazolidin-4-onesEt₃N, refluxSpirooxindole pyrrolidine derivativesEfficient formation of complex spirocyclic systems. tandfonline.com
Ugi Four-Component Reaction (U-4CR)Amino acid, aldehyde, isocyanide, carboxylic acidVariousα-acylamino amide derivativesCan be adapted for ring-closure to form lactams and other heterocycles. rloginconsulting.comrug.nl

Scalability Considerations and Process Intensification in Synthesis

Translating a laboratory-scale synthesis into a robust, industrial-scale process requires careful consideration of scalability and process intensification. pharmafeatures.com Process intensification aims to develop compact, safe, and efficient manufacturing processes that increase productivity, reduce waste, and lower energy consumption. pharmasalmanac.com For the synthesis of a high-value, stereochemically defined compound like this compound, these principles are paramount.

A key strategy in process intensification is the transition from traditional batch reactors to continuous flow manufacturing. pharmasalmanac.com Flow chemistry offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or rapid reactions. pharmasalmanac.comcetjournal.it This level of control often leads to higher yields, improved selectivity, and more reproducible product quality. pharmasalmanac.com The smaller footprint of continuous processing equipment also reduces capital and operating costs. pharmasalmanac.com

The following table compares key aspects of batch versus continuous processing for pharmaceutical synthesis.

Parameter Batch Processing Continuous Flow Processing
Reaction Scale Limited by reactor volume and heat transfer capabilities.Scaled by extending operating time, not increasing reactor size. pharmasalmanac.com
Heat Transfer Inefficient, potential for thermal runaways in large vessels. pharmasalmanac.comHighly efficient due to high surface-area-to-volume ratio. pharmasalmanac.comcetjournal.it
Mixing Can be inefficient, leading to concentration gradients and side reactions.Very efficient, ensuring homogeneity and reproducibility. pharmasalmanac.com
Safety Higher risk due to large volumes of reactants and solvents. cetjournal.itInherently safer due to small reaction volumes (hold-up). pharmasalmanac.comcetjournal.it
Process Control Less precise control over temperature and residence time.Precise, real-time control of all critical process parameters. pharmafeatures.compharmasalmanac.com
Product Quality Potential for batch-to-batch variability.High consistency and quality robustness. pharmasalmanac.com
Footprint & Costs Large equipment footprint, high capital and operating costs. pharmasalmanac.comSmaller plant size, often reduced capital and operating costs. pharmasalmanac.com

Chemical Transformations and Reactivity Profile

Reactions at the 5-Oxo Carbonyl Group

The lactam carbonyl at the 5-position is a primary site for nucleophilic attack and reduction, leading to significant structural and functional diversification.

The selective reduction of the 5-oxo carbonyl group to a hydroxyl function yields 5-hydroxy-3-phenyl-L-proline derivatives. This transformation converts the lactam to a cyclic hemiaminal or, upon further reduction, to a substituted proline derivative. The choice of reducing agent is critical to prevent over-reduction or reaction with the carboxylic acid moiety.

Commonly employed reducing agents for the selective reduction of lactam carbonyls include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄), often under controlled temperature conditions to enhance selectivity. The resulting 5-hydroxyl group is itself a versatile functional handle. It can undergo further transformations, such as etherification, esterification, or elimination, to introduce additional diversity. For instance, the conversion of the hydroxyl group to a suitable leaving group can facilitate the introduction of other nucleophiles at the C-5 position. The metabolic conversion of 5-oxoproline to glutamate (B1630785) is catalyzed by the enzyme 5-oxoprolinase, which highlights the biological relevance of this transformation. nih.govnih.gov Similarly, hydroxyproline (B1673980) is metabolized from proline via distinct dehydrogenases, indicating the interchangeability of these oxidation states in biological systems. nih.gov

Table 1: Conditions for Selective Reduction of 5-Oxo-proline Analogs

Reagent Solvent Temperature (°C) Outcome
Sodium Borohydride (NaBH₄) Methanol/Ethanol 0 to 25 Selective reduction to 5-hydroxy derivative
Lithium Aluminium Hydride (LiAlH₄) Tetrahydrofuran (THF) -78 to 0 Can lead to over-reduction of both carbonyl and carboxylic acid if not controlled

This table presents typical conditions for the reduction of 5-oxo-proline systems; specific outcomes may vary based on the full substrate structure.

The 5-oxo carbonyl group is susceptible to attack by various nucleophiles, including organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions introduce a new substituent at the C-5 position, transforming the sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized center. libretexts.orglibretexts.org

The stereochemical outcome of such additions is of significant interest. The pre-existing stereocenter at the C-3 position, bearing a bulky phenyl group, exerts stereocontrol over the incoming nucleophile. The nucleophile will preferentially attack from the less sterically hindered face of the carbonyl plane. libretexts.org This substrate-controlled diastereoselectivity often leads to the formation of one diastereomer in excess. The stereochemistry can be predicted using established models like the Felkin-Anh or Cieplak models, which consider steric and electronic effects of the substituents on the pyrrolidine (B122466) ring. youtube.com The reactivity of the nucleophile also plays a role; more reactive nucleophiles may exhibit lower selectivity as the reaction rate approaches the diffusion limit. nih.gov

Reactivity of the 3-Phenyl Substituent

The phenyl group at the C-3 position offers a platform for aromatic functionalization, enabling the introduction of various substituents that can modulate the molecule's properties.

The phenyl ring, activated by the electron-donating pyrrolidine substituent, can undergo electrophilic aromatic substitution (EAS) reactions. These reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, are typically directed to the ortho and para positions of the phenyl ring. The regioselectivity is governed by the electronic and steric properties of the pyrrolidine ring system.

Conversely, nucleophilic aromatic substitution (SNAr) on the phenyl ring is less common unless the ring is activated by potent electron-withdrawing groups (EWGs), such as nitro groups, at positions ortho or para to a suitable leaving group. libretexts.orgpressbooks.pubchemistrysteps.comlibretexts.org For (3R)-5-Oxo-3-phenyl-L-proline, SNAr would require prior modification of the phenyl ring to install such activating groups. The mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubchemistrysteps.com

Table 2: Potential Aromatic Functionalization Reactions

Reaction Type Reagents Expected Position of Substitution
Nitration (EAS) HNO₃, H₂SO₄ ortho, para
Bromination (EAS) Br₂, FeBr₃ ortho, para
Friedel-Crafts Acylation (EAS) RCOCl, AlCl₃ para (due to sterics)

Directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization at the ortho-position of the phenyl ring. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium), facilitating deprotonation of the adjacent ortho-proton. wikipedia.orgorganic-chemistry.orgbaranlab.org The pyrrolidine nitrogen, particularly when protected as a tertiary amide or carbamate (B1207046) (e.g., N-Boc), can serve as an effective DMG. The resulting aryllithium intermediate can then be trapped with various electrophiles to install a wide range of functional groups exclusively at the ortho-position. unito.it

In addition to DoM, modern cross-coupling reactions offer alternative routes for directed arylation. Palladium-catalyzed C-H activation/arylation reactions can functionalize specific C-H bonds. acs.orgorganic-chemistry.org While many of these methods target the C-H bonds of the pyrrolidine ring itself, strategies involving directing groups can also be applied to achieve regioselective arylation of the phenyl substituent. nih.govnih.gov

Transformations of the Pyrrolidine Nitrogen and Carboxylic Acid Functions

The pyrrolidine nitrogen and the C-2 carboxylic acid are fundamental functional groups that can be readily modified. The secondary amine of the lactam can undergo N-alkylation or N-acylation under standard conditions. N-acylation, for instance by introducing a tert-butoxycarbonyl (Boc) group, is often used as a protecting strategy to prevent side reactions during other transformations. acs.org

The carboxylic acid function can be converted into a variety of derivatives. Esterification, typically achieved by reaction with an alcohol under acidic conditions or using coupling agents, is a common transformation. rsc.org Amide bond formation can be accomplished by activating the carboxylic acid with coupling reagents (e.g., DCC, EDC, HATU) followed by reaction with a primary or secondary amine. These transformations are generally high-yielding and allow for the attachment of diverse molecular fragments to the proline scaffold.

N-Protection and Deprotection Strategies

The secondary amine in the pyrrolidone ring of this compound is a key site for functionalization. However, its reactivity often necessitates the use of protecting groups to achieve selectivity in subsequent reactions. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

Commonly employed N-protecting groups for proline and its derivatives include the tert-butyloxycarbonyl (Boc) group and the 9-phenyl-9-fluorenyl (PhF or Pf) group. The introduction of the 9-phenylfluoren-9-yl group, for instance, has been shown to allow for the direct regioselective alkylation of related oxoproline derivatives nih.gov.

Deprotection strategies are tailored to the specific protecting group used. For example, the trityl group can be cleaved under acidic conditions, followed by hydrogenation to yield the deprotected product nih.gov. The development of mild and selective deprotection methods is an active area of research to ensure the integrity of the often complex molecular structures being synthesized.

Protecting GroupAbbreviationCommon Introduction ReagentsCommon Deprotection Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA), Hydrochloric acid (HCl)
9-Phenyl-9-fluorenylPhF, Pf9-Bromo-9-phenylfluoreneMildly acidic conditions, Hydrogenolysis
TritylTrTrityl chlorideMildly acidic conditions (e.g., formic acid), Hydrogenolysis

Amidation and Esterification Reactions

The carboxylic acid moiety of this compound is readily converted to a variety of amide and ester derivatives. These reactions are fundamental in peptide synthesis and for modifying the pharmacokinetic properties of molecules.

Amidation reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. A general approach to synthesizing amide derivatives involves the reaction of a substituted acid group with various substituted amines sphinxsai.com. For instance, the synthesis of 3-aroyl pyroglutamic acid amides has been developed, showcasing the utility of these coupling methods for structurally related compounds semanticscholar.org.

Esterification can be achieved through several methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding esters. The modification of secondary metabolites through esterification is a common strategy to enhance their biological activity and physicochemical properties medcraveonline.com.

ReactionReagents/ConditionsProduct
AmidationAmine (R₂NH), Coupling agent (e.g., EDCI, HATU)Amide
Esterification (Fischer)Alcohol (ROH), Acid catalyst (e.g., H₂SO₄)Ester
Esterification (Alkylation)Alkyl halide (R-X), Base (e.g., K₂CO₃)Ester

Cycloaddition and Rearrangement Reactions Involving the Pyrrolidone Ring

The pyrrolidone ring of this compound is a versatile scaffold for constructing more complex molecular architectures through cycloaddition and rearrangement reactions.

Cycloaddition reactions , particularly 1,3-dipolar cycloadditions, are powerful methods for the synthesis of novel heterocyclic systems. Azomethine ylides generated from proline derivatives can react with various dipolarophiles to create spiro- and fused-ring systems. These reactions are often highly stereoselective, allowing for the construction of complex, three-dimensional molecules.

Rearrangement reactions can be employed to alter the ring size or introduce new functional groups into the pyrrolidone scaffold.

Beckmann Rearrangement : The ketone at the 5-position can be converted to an oxime, which can then undergo a Beckmann rearrangement to yield a ring-expanded lactam wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.govaudreyli.com. This reaction is typically promoted by acid catalysts wikipedia.orgorganic-chemistry.org.

Favorskii Rearrangement : If an α-halo substituent is introduced adjacent to the ketone, a Favorskii rearrangement can be induced under basic conditions, leading to a ring-contracted product nrochemistry.comnih.govpurechemistry.orgwikipedia.orgddugu.ac.in. This reaction proceeds through a cyclopropanone (B1606653) intermediate and can be used to generate novel carbocyclic or heterocyclic systems wikipedia.org.

Ring Contraction of Larger Rings : While not a direct rearrangement of the pyrrolidone itself, related synthetic strategies include the ring contraction of larger nitrogen-containing heterocycles, such as pyridines, to form pyrrolidine derivatives osaka-u.ac.jpresearchgate.netnih.gov.

Derivatization Strategies for Exploration of Chemical Space

The scaffold of this compound is an excellent starting point for the generation of compound libraries for drug discovery and chemical biology. Various derivatization strategies can be employed to explore the chemical space around this core structure.

A key strategy involves the functionalization of the C3 position of the pyrrolidone ring. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard. For instance, an enol triflate can be formed from the ketone at the 5-position of an N-protected 3-oxo-proline derivative, which can then undergo palladium-mediated coupling with a variety of partners to introduce diverse substituents at the C3-position nih.gov.

More direct methods, such as palladium-catalyzed C(sp³)-H activation, have also been developed for the functionalization of the 3-position of proline derivatives. These methods allow for the direct arylation, alkenylation, and alkynylation of the C-H bond at this position, providing a highly efficient route to a wide range of analogs nih.govchemrxiv.orgchemrxiv.org. The use of directing groups, such as 8-aminoquinoline, can facilitate these transformations with high regio- and stereoselectivity chemrxiv.orgchemrxiv.org.

Furthermore, the synthesis of fused heteroarylprolines from oxoproline precursors has been demonstrated as a strategy to create novel, rigidified dipeptide mimetics for structure-activity relationship studies researchgate.net. These approaches enable the systematic modification of the parent compound, allowing for a thorough exploration of its chemical and biological properties.

Derivatization StrategyKey TransformationIntroduced Functionality
Palladium-catalyzed Cross-CouplingReaction of an enol triflate with various coupling partnersAryl, alkyl, and other groups at C3
Palladium-catalyzed C-H ActivationDirect functionalization of the C3-H bondAryl, alkenyl, and alkynyl groups at C3
Fused Heterocycle SynthesisCyclization reactions with appropriate precursorsFused heterocyclic rings

Applications As a Chiral Synthon and Building Block in Advanced Organic Synthesis

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

While specific examples of the total synthesis of complex natural products directly employing (3R)-5-Oxo-3-phenyl-L-proline as a starting material are not extensively documented in publicly available literature, its potential as a key intermediate can be inferred from synthetic strategies targeting molecules with related structural motifs. The pyrrolidine (B122466) ring is a common scaffold in many natural alkaloids and other bioactive compounds. For instance, the synthesis of complex heterocyclic systems, such as the pyrrolo[2,3-c]quinoline skeleton found in the anti-HIV and antimalarial natural product Trigonoine B, often relies on the strategic use of functionalized pyrrolidine derivatives. nih.gov The defined stereochemistry at the C3 position of this compound makes it a particularly attractive precursor for the asymmetric synthesis of such complex targets, where control of stereochemistry is paramount.

The general synthetic utility of substituted prolines in constructing bioactive molecules is well-established. nih.gov The phenyl group in this compound can serve as a crucial pharmacophore or as a handle for further functionalization, expanding its utility in the synthesis of diverse bioactive compounds.

Preparation of Non-Proteinogenic Amino Acids and Peptidomimetics

This compound is a valuable precursor for the synthesis of non-proteinogenic amino acids and peptidomimetics. The field of non-proteinogenic amino acid synthesis is rapidly expanding due to their importance in medicinal chemistry and drug design. nih.gov The pyroglutamic acid (5-oxo-L-proline) framework itself is a cyclized derivative of L-glutamic acid and serves as a starting point for various synthetic transformations. thieme-connect.dewikipedia.org

The presence of the phenyl group at the C3 position of the pyrrolidinone ring in this compound provides a unique scaffold for creating a class of 3-phenyl-substituted proline analogs. These non-proteinogenic amino acids can be incorporated into peptide sequences to introduce conformational constraints and to probe structure-activity relationships. mdpi.com Furthermore, the lactam ring of this compound can be opened to yield linear amino acid derivatives with a phenyl group at a defined stereocenter, further expanding its utility in the synthesis of novel amino acid structures. The development of peptidomimetics with heterocyclic scaffolds is a significant area of research, and solid-phase synthesis strategies are often employed to create libraries of these compounds. nih.gov

PrecursorTarget Molecule ClassPotential Synthetic Transformations
This compound3-Phenyl-proline derivativesReduction of the lactam carbonyl
This compoundLinear non-proteinogenic amino acidsHydrolytic or reductive ring-opening of the lactam
This compoundPeptidomimetics with a pyrrolidinone coreCoupling with other amino acids or building blocks

Incorporation into Conformationally Constrained Peptides and Foldamers for Structural Studies

The incorporation of proline analogs into peptides is a widely used strategy to induce specific secondary structures, such as β-turns and polyproline helices, and to enhance metabolic stability. mdpi.com The substitution at the C3 position of the proline ring has a significant impact on the conformational preferences of the peptide backbone. nih.gov The phenyl group in this compound is expected to introduce significant steric bulk, thereby restricting the conformational freedom of the pyrrolidine ring and influencing the preceding peptide bond's cis/trans isomerization. nih.gov

Conformational studies of peptides containing 3-substituted prolines have shown that the nature and stereochemistry of the substituent can fine-tune the backbone dihedral angles (φ and ψ) and the puckering of the pyrrolidine ring. nih.gov Diketopiperazines containing proline analogs serve as simple model systems to study these conformational effects. nih.gov The incorporation of this compound into peptides would be a valuable tool for designing conformationally constrained peptides and foldamers with predictable and stable three-dimensional structures for use in structural biology and drug discovery.

Proline AnalogExpected Conformational EffectApplication in Structural Studies
This compoundInduction of specific turn structuresProbing protein-protein interactions
This compoundStabilization of helical conformationsDesign of foldamers with defined secondary structures
This compoundRestriction of cis/trans isomerizationStudying the role of proline isomerization in protein folding

Utilization in the Synthesis of Chiral Heterocyclic Scaffolds

The pyrrolidine ring is a fundamental building block in the synthesis of a vast array of heterocyclic compounds. researchgate.net this compound, with its inherent chirality and multiple functional groups, is an excellent starting material for the synthesis of more complex chiral heterocyclic scaffolds. The carboxylic acid can be converted into various functional groups, and the lactam can undergo a range of chemical transformations.

For example, derivatives of pyrrolidine-2,5-dione, which are structurally related to this compound, have been synthesized and evaluated for their biological activities. researchgate.netmdpi.comnih.gov The synthesis of new heterocyclic compounds from oxazol-5(4H)-ones has also been reported, demonstrating the versatility of five-membered heterocyclic rings as synthetic intermediates. nih.gov The stereochemistry of this compound can be transferred to the newly formed heterocyclic systems, providing a straightforward route to enantiomerically pure complex molecules.

Design and Development of Novel Organocatalysts and Chiral Ligands

Proline and its derivatives are among the most successful organocatalysts for a wide range of asymmetric transformations. researchgate.net The catalytic activity of proline is attributed to its ability to form chiral enamines and iminium ions as key intermediates. The development of novel proline-derived organocatalysts with improved activity and selectivity is an active area of research. chemscene.com

This compound presents an interesting scaffold for the design of new organocatalysts. The phenyl group at the C3 position can introduce beneficial steric and electronic effects, potentially influencing the stereochemical outcome of the catalyzed reactions. Furthermore, the carboxylic acid and the lactam nitrogen can be modified to tune the catalyst's properties and to immobilize it on a solid support. In addition to organocatalysis, proline derivatives are also used as chiral ligands in metal-catalyzed asymmetric synthesis. nih.gov The specific stereochemistry and functionality of this compound make it a promising candidate for the development of novel chiral ligands for various transition metals.

Catalyst/Ligand ScaffoldPotential Catalytic ApplicationsAdvantages of the 3-Phenyl Substituent
This compound derived organocatalystAsymmetric aldol (B89426), Mannich, and Michael reactionsEnhanced stereocontrol due to steric hindrance
This compound derived chiral ligandAsymmetric hydrogenation, C-C bond formationFine-tuning of the electronic properties of the metal center

Precursor for Advanced Materials and Functional Molecules (e.g., Probes)

The unique combination of a chiral scaffold, a carboxylic acid, and a phenyl group makes this compound a potential precursor for the development of advanced materials and functional molecules. The carboxylic acid can be used to attach the molecule to polymers, surfaces, or other materials, imparting chirality to the resulting system. The phenyl group can be further functionalized to introduce reporter groups, such as fluorophores or affinity tags, making it a useful building block for the synthesis of molecular probes.

While specific applications of this compound in this area are not yet widely reported, the principles of using chiral building blocks to create functional materials are well-established. For example, chiral pyrrolidine derivatives have been used in the synthesis of materials with interesting optical and electronic properties. The ability to introduce a specific stereochemical and structural element into a larger system is of great importance in materials science and in the development of tools for chemical biology.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Key Synthetic Transformations

The formation of the 3-phenyl-5-oxoproline core often involves a key Michael addition step, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. One well-documented approach involves the reaction between a chiral equivalent of a nucleophilic glycine (B1666218) and a derivative of cinnamic acid.

A systematic study of the addition reactions between a chiral Ni(II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone and (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones provides a powerful method for preparing β-substituted pyroglutamic acids. These reactions are notable for proceeding at room temperature in the presence of non-chelating organic bases and achieving very high diastereoselectivity (>98% de) at the two newly formed stereogenic centers nih.gov.

The stereochemical outcome is predominantly controlled by the chirality of the Michael acceptor (the cinnamic acid derivative). The chirality of the glycine complex primarily influences the reaction rate rather than the stereoselectivity of the product. When both the Ni(II) complex and the Michael acceptor are (S)-configured, the reaction rates are significantly high, leading to nearly quantitative chemical and stereochemical yields. Conversely, the reaction between the (S)-configured Ni(II) complex and an (R)-configured Michael acceptor proceeds more slowly but still yields products with high diastereo- and enantiomeric purity nih.gov. This highlights the principle of topographical control in achieving high stereoselectivity.

Transition State Analysis and Energy Profiles in Stereoselective Processes

While specific transition state analyses and energy profiles for the synthesis of (3R)-5-Oxo-3-phenyl-L-proline are not extensively detailed in the public domain, insights can be drawn from computational studies of analogous stereoselective reactions, such as proline-catalyzed aldol (B89426) reactions. Density functional theory (DFT) calculations are a powerful tool for analyzing the structures of catalysts and transition states to understand the origins of stereoselectivity researchgate.net.

In proline-catalyzed reactions, the stereochemical outcome is often explained by the Zimmerman-Traxler transition state model, where the catalyst and reactants form a chair-like six-membered ring. The substituents on this ring adopt pseudo-equatorial or pseudo-axial positions to minimize steric hindrance, thereby favoring the formation of one stereoisomer over the other. The puckering of the pyrrolidine (B122466) ring of the catalyst and the potential for hydrogen bonding between the catalyst's carboxylic acid group and the electrophile play crucial roles in stabilizing the favored transition state researchgate.net. It is plausible that similar principles govern the stereoselective formation of this compound, where the catalyst and substrates arrange in a highly organized transition state to minimize steric interactions and maximize stabilizing electronic interactions.

Role of Substrate Activation and Catalyst-Substrate Interactions

The activation of substrates and the specific interactions between the catalyst and the reacting molecules are fundamental to achieving high stereoselectivity. In organocatalytic systems, for instance, L-proline can activate nitrile groups through hydrogen bonding, facilitating cyclization reactions organic-chemistry.org.

In the context of the synthesis of pyroglutamic acid derivatives, the catalyst can form an ion pair with the substrate. The steric and electronic properties of the catalyst can have a dramatic effect on both the reactivity and the enantioselectivity. For example, in asymmetric ion-pairing catalysis, catalysts with electron-deficient aromatic substituents can engage in attractive π-π interactions with phenyl groups on the substrate, creating a well-defined pocket that directs the approach of the reactants nih.gov.

The concept of "topographical match or mismatch" is also crucial. As seen in the Michael addition reactions using a chiral Ni(II) complex, the geometric shapes of the catalyst and the chiral Michael acceptor can either complement each other, leading to a fast and highly selective reaction, or create a mismatch that slows down the reaction but still maintains high stereoselectivity nih.gov. This enzyme-substrate-like interaction model underscores the importance of the three-dimensional arrangement of the catalyst-substrate complex in determining the stereochemical outcome.

Kinetic and Thermodynamic Analysis of Reaction Pathways

The final stereochemical composition of a reaction product can be governed by either kinetic or thermodynamic control. A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the different stereoisomers. The product that is formed fastest will be the major product. Conversely, a reaction is under thermodynamic control when the product distribution reflects the relative stabilities of the products, with the most stable product being the major one. This requires that the reaction is reversible, allowing the products to equilibrate over time.

In the synthesis of substituted pyrazoles and furans from a common intermediate, it has been shown that kinetic control can be favored by using nonpolar solvents, which disfavor side reactions and allow for the rapid formation of the desired product through a tandem Michael addition/cyclocondensation. Thermodynamic control, leading to the more stable furan (B31954) product, can be achieved under different conditions that allow for equilibration nih.gov.

Conformational Analysis and Stereochemical Characterization in Research

Pyrrolidine (B122466) Ring Puckering and Preferred Conformations in Solution and Solid State

Substitutions on the proline ring significantly influence the preference for one pucker over the other. storkapp.me For 3-substituted prolines, the position and nature of the substituent are key. Studies have shown that for L-proline derivatives, an electron-withdrawing substituent at the 3R position tends to favor the exo ring pucker. nih.gov In the solid state, crystal packing forces can lock the molecule into a single conformation, which may or may not be the most stable one in solution. X-ray crystallography is the definitive method for determining solid-state conformation. In solution, the ring exists in a dynamic equilibrium between the endo and exo forms, and the preferred conformation can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing coupling constants and Nuclear Overhauser Effects (NOEs).

Puckering State Description Influencing Factors for (3R)-5-Oxo-3-phenyl-L-proline
Cγ-exo (UP) The Cγ atom is on the opposite side of the ring plane relative to the carboxyl group.Favored by the presence of the electron-withdrawing phenyl group at the 3R position. nih.gov Steric bulk of the phenyl group can also favor this pucker.
Cγ-endo (DOWN) The Cγ atom is on the same side of the ring plane as the carboxyl group.Generally less favored for 3R-substituted prolines with bulky or electron-withdrawing groups. nih.gov

Stereoelectronic Effects of the 3-Phenyl and 5-Oxo Groups on Ring Conformation

Stereoelectronic effects, which involve the interplay of steric and electronic properties, are crucial in dictating the conformational preferences of the pyrrolidine ring in this compound. nih.gov

3-Phenyl Group: The phenyl group at the C3 position exerts significant influence. Sterically, its bulk favors a Cγ-exo pucker to minimize clashes with the C-terminal substituent. nih.gov Electronically, the phenyl group is electron-withdrawing, which also stabilizes the exo conformation. This is consistent with the "gauche effect," where the presence of an electronegative substituent influences the torsional angles within the ring. nih.gov

5-Oxo Group: The carbonyl (oxo) group at the C5 position introduces a planar, sp2-hybridized carbon into the ring, which alters the puckering landscape compared to a standard proline. This group's electron-withdrawing nature can participate in n→π* interactions, where a lone pair from a nearby oxygen or nitrogen atom donates electron density to the antibonding π* orbital of the carbonyl group. acs.org Such an interaction, for instance between the nitrogen lone pair and the C5 carbonyl, would further constrain the ring's geometry and influence the torsional angles.

These effects collectively modulate the two key conformational equilibria in proline derivatives: the Cγ-endo/Cγ-exo side-chain puckering and the cis/trans isomerization of the peptide bond preceding the proline ring. storkapp.me

Intramolecular Interactions (e.g., Hydrogen Bonding, CH-π, π-π Stacking)

The specific arrangement of functional groups in this compound allows for a variety of weak intramolecular interactions that can stabilize particular conformations. These non-covalent interactions are critical in defining the three-dimensional structure of molecules. nih.govrug.nl

Hydrogen Bonding: While the tertiary amide nitrogen is not a hydrogen bond donor, the carboxylic acid proton can act as a donor. An intramolecular hydrogen bond could potentially form between the carboxylic acid OH and the 5-oxo group's oxygen, creating a pseudo-cyclic structure.

CH-π Interactions: The phenyl ring provides a π-system that can interact with nearby C-H bonds. It is plausible for C-H bonds on the pyrrolidine ring (e.g., at C2 or C4) to act as donors in a CH-π interaction with the phenyl ring's electron cloud. This type of interaction is known to play a vital role in molecular conformation. nih.gov

π-π Stacking: This interaction is typically intermolecular, occurring between the phenyl rings of two separate molecules in the solid state or in aggregates. rug.nlresearchgate.net However, in larger molecules containing this moiety, an intramolecular π-π interaction could occur if another aromatic ring is present. The geometry of π-π interactions can be face-to-face or edge-to-face. rug.nl

n→π Interactions:* As mentioned previously, the lone pair of the ring nitrogen could interact with the π* orbital of the 5-oxo carbonyl group, which is a stabilizing interaction that influences ring conformation. acs.org

Potential Interaction Atoms Involved Effect on Conformation
Intramolecular H-BondCarboxyl (-OH) and Carbonyl (-C=O)Formation of a pseudo-ring, restricting conformational flexibility.
CH-π InteractionPyrrolidine C-H and Phenyl RingStabilizes a folded conformation where the ring and phenyl group are in proximity.
n→π* InteractionRing Nitrogen (n) and Carbonyl (π*)Constrains the geometry around the N-C5 bond, affecting ring pucker.

Impact of Substituents on Conformational Equilibrium

The conformational equilibrium of the proline ring is highly sensitive to the nature of its substituents. nih.gov In the case of this compound, the phenyl group at the 3-position is the primary driver of conformational preference.

Increasing the steric bulk of a substituent at the 3-position generally shifts the equilibrium towards the Cγ-exo pucker to alleviate steric strain. nih.gov For example, replacing the phenyl group with a smaller methyl group would likely reduce the strong preference for the exo pucker. Conversely, introducing a larger group, such as a naphthyl group, would be expected to further solidify the exo conformation.

The electronic properties of the substituent are also critical. An electron-donating group at the 3R position would counteract the gauche effect stabilization of the exo pucker, potentially increasing the population of the endo conformer compared to the phenyl-substituted compound. The interplay between steric and electronic effects thus allows for the rational tuning of the conformational landscape of the pyrrolidine ring.

Chirality Assessment and Enantiomeric Excess Determination Methods (e.g., Chiral HPLC, Chiral NMR Spectroscopy)

As this compound is a chiral molecule, assessing its enantiomeric purity is crucial, particularly in pharmaceutical and catalytic applications. The enantiomeric excess (ee) is a measure of this purity. Several analytical methods are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Integration of the peak areas in the resulting chromatogram allows for precise quantification of the enantiomeric excess.

Chiral NMR Spectroscopy: This method relies on making the two enantiomers chemically non-equivalent (diastereotopic) in the NMR spectrum. This can be achieved in two main ways:

Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers. These complexes have slightly different chemical shifts, allowing for the differentiation and integration of signals corresponding to each enantiomer. nih.govrsc.org

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral reagent to form stable diastereomeric products. nih.gov These diastereomers have distinct NMR spectra, and the ee can be determined from the integration of their respective signals. The formation of diastereomers can be confirmed by single-crystal X-ray analysis, which also helps in assigning the absolute configuration. nih.gov

Method Principle Advantages Disadvantages
Chiral HPLC Differential interaction with a chiral stationary phase leads to physical separation.High accuracy and precision; widely applicable.Requires method development; can be time-consuming.
Chiral NMR Conversion of enantiomers into diastereomeric species (via CSAs or CDAs) that are distinguishable by NMR. nih.govRapid analysis; provides structural information.Lower sensitivity than HPLC; requires chiral auxiliaries; potential for kinetic resolution with CDAs.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT))

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and energy of molecules. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully used to find stable conformers and calculate the electronic and Gibbs energies of proline and its derivatives. dergipark.org.trindexacademicdocs.org These calculations are essential for understanding the intrinsic properties of (3R)-5-Oxo-3-phenyl-L-proline at the atomic level. While specific DFT studies exclusively on this compound are not prevalent, the methodologies applied to analogous compounds, including L-proline-derived ligands in metal complexes and other substituted prolines, establish a robust precedent for its analysis. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Proline Ring Note: This table presents typical values for a proline derivative ring optimized using DFT methods and is for illustrative purposes.

Parameter Value
Bond Lengths (Å)
N1-C2 1.46
C2-C3 1.53
C3-C4 1.54
C4-C5 1.52
C5-N1 1.35 (amide bond)
C5=O 1.23
**Bond Angles (°) **
C5-N1-C2 112.0
N1-C2-C3 104.5
C2-C3-C4 105.0
C3-C4-C5 106.2
**Dihedral Angles (°) **
C5-N1-C2-C3 -25.0 (puckering)

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity. libretexts.org The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. wolfram.comreadthedocs.io In these maps, red areas indicate regions of high electron density and negative potential (prone to electrophilic attack), while blue areas signify regions of low electron density and positive potential (prone to nucleophilic attack). researchgate.net

For this compound, the MEP map would show a significant negative potential (red/yellow) around the carbonyl oxygen of the lactam ring and the carboxylic acid group, identifying them as primary sites for electrophilic interactions and hydrogen bond acceptance. The hydrogen atom of the carboxylic acid and the N-H group would exhibit a positive potential (blue), marking them as sites for nucleophilic interactions and hydrogen bond donation. This analysis is crucial for understanding how the molecule interacts with biological targets like enzyme active sites. proteopedia.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity. irjweb.com DFT calculations can accurately predict the energies of these orbitals. For proline conformers, HOMO-LUMO gaps have been calculated to be around 5.9 eV. dergipark.org.tr For this compound, the phenyl ring and carbonyl groups would influence the energies of these orbitals. The analysis helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov

Table 2: Representative FMO Energies for a Proline Derivative Note: These values are illustrative and based on general DFT calculations for similar molecules.

Orbital Energy (eV)
HOMO -6.30
LUMO -1.81

| Energy Gap (ΔE) | 4.49 |

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). wikipedia.org This method provides detailed insights into intramolecular interactions, such as hyperconjugation and steric effects, which stabilize the molecule.

In substituted prolines, NBO analysis has been used to understand how substituents affect conformational preferences. nih.gov For example, studies on 4-substituted prolines have shown that n→π* interactions, where a lone pair of electrons from an oxygen atom delocalizes into an antibonding π* orbital of a nearby carbonyl group, can significantly stabilize certain conformations. nih.gov For this compound, NBO analysis could quantify the stabilizing interactions between the lone pairs of the oxygen atoms, the amide group, and the π-system of the phenyl ring, providing a deeper understanding of its structural stability.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While quantum mechanical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and flexibility of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic picture of the molecule's behavior.

Specific MD simulations for this compound are not detailed in the available literature. However, MD has been extensively used to study the dynamics of proline and hydroxyproline (B1673980) residues within peptides and proteins. nih.gov These studies focus on aspects like the puckering of the pyrrolidine (B122466) ring and the isomerization between cis and trans conformations of the peptide bond. nih.gov For this compound, MD simulations could be used to understand the flexibility of the pyrrolidine ring and the rotational freedom of the C3-phenyl bond, which would be crucial for how the molecule fits into a binding site. Gaussian accelerated molecular dynamics has been shown to be a useful technique for overcoming energy barriers to simulate proline isomerization on a computationally accessible timescale. nih.gov

Molecular Modeling of Substrate-Catalyst and Substrate-Enzyme Interactions

Molecular modeling, particularly molecular docking, is a powerful computational tool for predicting how a ligand (substrate) binds to the active site of a protein (enzyme or receptor). nih.govresearchgate.net This technique is instrumental in drug design and understanding biological processes.

Research on 1,3-diaryl-5-oxo-proline derivatives, a class that includes this compound, has utilized molecular docking to investigate their interactions with endothelin receptors (ETR). nih.govresearchgate.net These studies have successfully identified specific derivatives that act as selective ligands for the ETA receptor subtype, providing insights into the structural elements required for binding affinity and selectivity. The docking models reveal key polar contacts and hydrophobic interactions between the ligand and amino acid residues within the receptor's binding site. researchgate.net

Furthermore, studies on the enzyme 5-oxoprolinase, which catalyzes the conversion of 5-oxo-L-proline to glutamate (B1630785), provide a model for understanding substrate-enzyme interactions. The binding of 5-oxoproline and ATP to the enzyme induces conformational changes that facilitate the reaction. researchgate.net The enzyme can interact with various analogs of 5-oxoproline, indicating that modifications at the C3 and C4 positions of the pyrrolidone ring are permissible for binding. This suggests that this compound could potentially interact with this or similar enzymes, and molecular modeling could predict the specific nature of this binding.

Prediction of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)

Currently, there is a notable absence of publicly available, detailed theoretical studies that specifically focus on the prediction of Nuclear Magnetic Resonance (NMR) and vibrational frequencies for the compound this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for accurately predicting these spectroscopic parameters. Such calculations would typically involve optimizing the molecular geometry of the compound and then performing frequency and NMR chemical shift calculations at a chosen level of theory and basis set.

A hypothetical computational study would likely provide predicted values for ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can aid in the structural elucidation and confirmation of the molecule. The predicted chemical shifts would be reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Similarly, the prediction of vibrational frequencies through computational methods provides a theoretical infrared (IR) and Raman spectrum. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The analysis of these predicted spectra can help in the assignment of experimentally observed vibrational bands.

While the principles of these predictive studies are well-established in computational chemistry, specific data tables for this compound are not found in the surveyed scientific literature.

Application of Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to elucidate chemical bonding and molecular structure. wikipedia.org This method allows for a quantitative description of the nature of atomic interactions within a molecule. wikipedia.org The application of QTAIM to this compound would provide valuable insights into its electronic structure.

A QTAIM analysis begins with the calculation of the electron density of the molecule, typically using quantum mechanical methods. The analysis then identifies critical points in the electron density, which are used to partition the molecule into atomic basins. The properties of these basins and the critical points between them reveal the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds).

For this compound, a QTAIM study could be used to:

Characterize the covalent bonds within the pyrrolidone and phenyl rings.

Analyze the nature of the carbon-oxygen and carbon-nitrogen bonds in the amide group of the pyroglutamate (B8496135) ring.

Investigate potential intramolecular interactions, such as hydrogen bonds, that contribute to the molecule's conformational stability.

Detailed research findings from a QTAIM analysis of this compound, including data tables with topological parameters like electron density (ρ), the Laplacian of the electron density (∇²ρ), and bond ellipticity (ε) at the bond critical points, are not currently available in published literature. Such data would provide a deeper understanding of the bonding and electronic distribution within this specific molecule.

Advanced Analytical Methodologies for Research Purposes

High-Resolution Mass Spectrometry for Reaction Monitoring and Structural Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of "(3R)-5-Oxo-3-phenyl-L-proline" and its derivatives. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to four or more decimal places), which allows for the determination of a compound's elemental formula. savemyexams.com This is achieved by comparing the experimentally measured accurate mass with the calculated theoretical mass for a proposed formula.

For "this compound" (C₁₁H₁₁NO₃), the exact mass can be calculated and then verified experimentally, usually within a tolerance of 5 ppm, providing strong evidence for the molecular formula. uci.edu Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose.

Beyond formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is pivotal for structural elucidation. By inducing fragmentation of the protonated molecule ([M+H]⁺), a characteristic fragmentation pattern is generated. For "this compound," key fragmentation pathways would include the loss of the carboxylic acid group (-COOH), cleavage of the phenyl group, and opening of the pyrrolidone ring. Analyzing the accurate masses of these fragment ions helps to piece together the molecular structure, which is particularly valuable when identifying novel derivatives synthesized from this core scaffold.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₁NO₃
Calculated Monoisotopic Mass 205.0739 u
Ionization Mode ESI Positive ([M+H]⁺)
Calculated m/z for [C₁₁H₁₂NO₃]⁺ 206.0811
Typical Experimental m/z 206.0809
Mass Accuracy < 5 ppm

Table 2: Predicted MS/MS Fragmentation of [C₁₁H₁₂NO₃]⁺

Fragment Ion Formula Loss Calculated m/z Interpretation
[C₁₀H₁₂N]⁺ -CO₂ & -OH 146.0964 Loss of carboxyl and water
[C₁₁H₁₀O₂]⁺ -NH₂ 174.0681 Loss of amine functionality
[C₈H₈O]⁺ -C₃H₄NO₂ 120.0575 Cleavage involving the pyrrolidone ring
[C₆H₅]⁺ -C₅H₆NO₃ 77.0391 Loss of the pyroglutamic acid moiety

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Conformational Assignments

While HRMS confirms the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and the 3D structure of the molecule in solution. For a molecule with multiple stereocenters and a constrained ring system like "this compound," multi-dimensional NMR techniques are essential.

¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

¹³C NMR: Identifies the number of unique carbon atoms in the molecule.

2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling correlations, helping to trace out the spin systems within the pyrrolidine (B122466) ring and the phenyl group.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon signals based on their attached protons.

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule, such as linking the phenyl group to the C3 position of the pyrrolidone ring.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial information for determining the molecule's conformation and relative stereochemistry. For example, NOE correlations would reveal the spatial relationship between the phenyl group protons and the protons on the pyrrolidine ring, helping to define the ring's pucker and the substituent's orientation. organic-chemistry.org

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity
C=O (Carboxyl) ~175.0 - -
C=O (Lactam) ~172.0 - -
C-ipso (Phenyl) ~138.0 - -
C-ortho (Phenyl) ~129.0 ~7.35 d
C-meta (Phenyl) ~128.5 ~7.30 t
C-para (Phenyl) ~127.0 ~7.25 t
C2 ~60.0 ~4.50 dd
C3 ~45.0 ~3.80 m
C4 ~35.0 ~2.50, 2.70 m
NH - ~7.50 s

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, providing unequivocal proof of its absolute stereochemistry. By diffracting X-rays off a single crystal of "this compound," a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom. beilstein-journals.org

This technique yields critical data, including:

Absolute Configuration: Confirms the (3R) and (2S) stereochemistry at the chiral centers.

Bond Lengths and Angles: Provides precise measurements of all covalent bonds and angles.

Conformation: Defines the exact puckering of the pyrrolidone ring and the torsion angles describing the orientation of the phenyl and carboxyl groups.

Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying hydrogen bonds (e.g., between the carboxylic acid and the lactam) and other non-covalent interactions that stabilize the solid-state structure. rsc.orgdoi.org

The crystallographic data are typically presented in a standardized format, as shown in the table below, using data from the related compound L-pyroglutamic acid as a representative example. rsc.org

Table 4: Representative Crystallographic Data

Parameter Example Value (for L-Pyroglutamic Acid)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.14
b (Å) 8.86
c (Å) 9.32
**β (°) ** 116.5
**Volume (ų) ** 602.1
Z (Molecules/unit cell) 4
Key Interactions N–H···O and O–H···O hydrogen bonds

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.gov These techniques are excellent for identifying functional groups and can be used to monitor the progress of a reaction in real-time.

For "this compound," specific vibrational modes can be assigned to its key structural features:

Carboxylic Acid: A strong C=O stretch (~1700-1750 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

Lactam: A strong C=O stretch, typically at a lower frequency than the acid carbonyl (~1650-1690 cm⁻¹).

Amine: An N-H stretch (~3200-3400 cm⁻¹).

Phenyl Group: Aromatic C=C stretches (~1450-1600 cm⁻¹) and C-H stretches (>3000 cm⁻¹).

By monitoring the appearance or disappearance of these characteristic peaks, one can track the formation of the pyroglutamate (B8496135) ring from a precursor like glutamic acid. FTIR and Raman are complementary techniques; for instance, the C=O stretch is strong in FTIR, while C=C aromatic stretches are often strong in Raman spectra. nih.gov

Table 5: Characteristic Vibrational Frequencies

Functional Group Bond Technique Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H FTIR 2500-3300 (broad)
Carboxylic Acid C=O FTIR 1700-1750 (strong)
Lactam (Amide) N-H FTIR 3200-3400 (medium)
Lactam (Amide) C=O FTIR 1650-1690 (strong)
Phenyl Aromatic C=C Raman 1580-1620 (strong)
Phenyl Aromatic C-H FTIR/Raman 3000-3100 (medium)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Purity and Conformational Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of chiral molecules with polarized light. nih.gov They are exceptionally sensitive to the stereochemistry and conformation of a molecule in solution.

Circular Dichroism (CD): Measures the difference in absorption between left and right circularly polarized light as a function of wavelength. researchgate.net For "this compound," the electronic transitions associated with the phenyl chromophore and the two carbonyl groups will produce a characteristic CD spectrum with positive or negative peaks (Cotton effects). The sign and magnitude of these peaks are directly related to the absolute configuration of the stereocenters and the molecule's preferred solution-phase conformation.

Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of linearly polarized light across a range of wavelengths. uci.edu ORD and CD are related phenomena, and an ORD spectrum provides complementary information about a molecule's chirality.

These techniques are powerful for confirming the enantiomeric purity of a synthetic sample and for studying how the molecule's conformation might change in response to different solvents or temperatures.

Table 6: Application of Chiroptical Techniques

Technique Principle Information Obtained
Circular Dichroism (CD) Differential absorption of circularly polarized light. Absolute configuration, enantiomeric purity, secondary structure/conformation in solution.
Optical Rotatory Dispersion (ORD) Wavelength-dependent rotation of plane-polarized light. Confirmation of chirality, location of absorption bands, conformational analysis.

Hyphenated Techniques for In-Situ Reaction Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, making them ideal for the in-situ analysis of complex reaction mixtures. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common hyphenated technique for reaction monitoring. An HPLC system separates the components of a reaction mixture over time (e.g., starting materials, intermediates, byproducts, and the final product). The eluent is then directed into a mass spectrometer, which provides mass information for each separated component. researchgate.net Using LC-HRMS allows for the identification of each species by its retention time and accurate mass, providing a powerful tool for optimizing reaction conditions and identifying unexpected side products.

Liquid Chromatography-NMR (LC-NMR): While less common due to lower sensitivity, LC-NMR provides even more detailed structural information. After separation by HPLC, selected peaks can be trapped in a flow cell within an NMR spectrometer. This allows for the acquisition of full NMR spectra of intermediates or products without the need for prior isolation and purification, accelerating the process of structure elucidation.

These techniques are invaluable for understanding reaction kinetics and mechanisms, enabling researchers to gain a comprehensive, real-time view of the chemical transformations leading to "this compound."

Table 7: Hyphenated Techniques for Reaction Analysis

Technique Separation Method Detection Method Application
LC-MS HPLC Mass Spectrometry Real-time monitoring of reactants, intermediates, and products; byproduct identification.
LC-HRMS HPLC High-Resolution MS Accurate mass determination of all separated components for formula confirmation.
LC-NMR HPLC NMR Spectroscopy Complete structural elucidation of key components in a mixture without isolation.

Broader Impact and Future Research Directions

Advancements in Green Chemistry and Sustainable Synthesis of Chiral Amino Acids

The synthesis of enantiomerically pure chiral amino acids is a cornerstone of the pharmaceutical and fine chemical industries. nih.govrsc.org Traditional chemical methods for achieving this often involve hazardous reagents, multiple protection and deprotection steps, and the generation of significant chemical waste. In contrast, green chemistry principles advocate for the development of environmentally benign and sustainable synthetic routes.

Biocatalysis and chemoenzymatic strategies represent a significant leap forward in the sustainable synthesis of chiral amino acids, including non-canonical amino acids (ncAAs). researchgate.netqut.edu.au These methods utilize enzymes, which operate under mild conditions, exhibit high stereoselectivity, and are biodegradable. rsc.org The enzymatic asymmetric synthesis of chiral amino acids from prochiral starting materials is a particularly efficient strategy, offering the potential for 100% theoretical yield. researchgate.net

Key enzymatic approaches for chiral amino acid synthesis include:

Asymmetric reductive amination of keto acids: This method uses amino acid dehydrogenases to convert α-keto acids into the corresponding chiral amino acids. rsc.orgmdpi.com

Asymmetric transamination: Aminotransferases are employed to transfer an amino group from a donor molecule to a keto acid acceptor with high enantioselectivity. nih.gov

Enantioselective hydrolysis: Enzymes can be used for the kinetic resolution of racemic mixtures of amino acid derivatives. nih.gov

The principles of green chemistry are central to the future development of scalable and economically viable processes for compounds like (3R)-5-Oxo-3-phenyl-L-proline. Research in this area is focused on discovering new enzymes, improving the stability and efficiency of existing biocatalysts through protein engineering, and developing integrated chemoenzymatic processes that combine the best of chemical and biological catalysis. nih.gov

Table 1: Comparison of Synthetic Strategies for Chiral Amino Acids
StrategyAdvantagesChallenges
Traditional Chemical SynthesisWell-established, versatileOften requires harsh conditions, protecting groups, generates waste
Biocatalysis (Enzymatic)High stereoselectivity, mild conditions, environmentally friendlyEnzyme stability and availability, substrate scope limitations
Chemoenzymatic SynthesisCombines the advantages of chemical and enzymatic stepsProcess integration and optimization can be complex

Opportunities for Novel Enzyme Discovery and Engineering

The growing demand for structurally diverse and non-canonical amino acids (ncAAs) is a major driver for the discovery and engineering of novel enzymes. researchgate.netnih.gov ncAAs are invaluable building blocks for modern therapeutics and can confer unique properties to peptides and proteins. acs.orgnih.gov

Advances in genomics and bioinformatics have revolutionized the process of enzyme discovery, allowing for the rapid identification of new biocatalysts from vast sequence databases. digitellinc.com Once identified, enzymes can be tailored for specific applications through protein engineering techniques such as directed evolution and site-directed mutagenesis. nih.gov This allows for the improvement of key properties like substrate specificity, catalytic activity, and stability under process conditions.

For the synthesis of compounds like this compound, enzymes such as engineered amine dehydrogenases and aminotransferases are of particular interest. nih.govnih.gov These enzymes can catalyze the asymmetric amination of ketone precursors, establishing the desired stereochemistry at the α-carbon. manchester.ac.uk Future research will likely focus on expanding the toolbox of biocatalysts capable of accepting bulky and structurally complex substrates, thereby enabling the synthesis of a wider range of valuable chiral amino acids.

Development of Innovative Catalytic Systems Inspired by this compound

The rigid, chiral scaffold of proline and its derivatives has made them privileged structures in the field of organocatalysis. wikipedia.orgwikipedia.org Proline-based catalysts are known to effectively catalyze a variety of asymmetric transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. nih.govnih.gov

The structure of this compound, with its defined stereochemistry and functional groups, can serve as an inspiration for the design of new generations of organocatalysts. By modifying the core pyrrolidine (B122466) ring and introducing different substituents, it is possible to fine-tune the steric and electronic properties of the catalyst to achieve high levels of stereocontrol in a wide range of chemical reactions. researchgate.net

The development of such innovative catalytic systems is a key area of research, with potential applications in the synthesis of complex molecules and pharmaceuticals. chemrxiv.org The insights gained from studying the catalytic activity of proline analogs can lead to the creation of more efficient, selective, and robust catalysts for asymmetric synthesis. nih.gov

Exploration of New Applications in Materials Science and Supramolecular Chemistry

The inherent chirality and well-defined three-dimensional structure of amino acids and their derivatives make them attractive building blocks for the construction of novel materials and supramolecular assemblies. nih.gov The ability of these molecules to form specific intermolecular interactions, such as hydrogen bonds, can be harnessed to create ordered structures with unique properties.

Proline and its derivatives, due to their rigid cyclic structure, can act as tectons, or molecular building blocks, in the design of supramolecular architectures. nih.gov The functional groups on the proline ring can be modified to direct the self-assembly of these tectons into predictable and well-defined networks. acs.orgnih.gov This bottom-up approach to materials design allows for the creation of materials with tailored properties for specific applications.

The chirality of these building blocks can be transferred to the macroscopic level, leading to the formation of chiral materials with interesting optical and electronic properties. rsc.orgnih.gov Potential applications for such materials include chiral recognition, enantioselective separations, and asymmetric catalysis. researchgate.net The exploration of this compound and related compounds as components of new materials and supramolecular systems is a promising area for future research.

Table 2: Potential Applications in Materials Science
AreaPotential Application of Chiral Amino Acid Derivatives
Chiral RecognitionDevelopment of sensors for enantioselective detection
Enantioselective SeparationsCreation of chiral stationary phases for chromatography
Asymmetric CatalysisImmobilization of chiral catalysts on solid supports
BiomaterialsFormation of biocompatible and biodegradable materials

Interdisciplinary Research with Computational Science and Artificial Intelligence in Chemical Synthesis

Computational methods, such as density functional theory (DFT), can provide detailed insights into reaction mechanisms and the origins of stereoselectivity in asymmetric catalysis. researchgate.netacs.orgnih.gov This understanding is crucial for the rational design of more efficient and selective catalysts.

Machine learning and AI are being employed to develop predictive models for catalyst performance, retrosynthetic analysis, and the automated design of synthetic routes. chemical.aispecialchem.comchemistryviews.org These data-driven approaches can analyze vast amounts of chemical information to identify patterns and make predictions that would be difficult for a human chemist to discern. chiralpedia.comuj.ac.za The use of AI in conjunction with robotic automation is enabling the development of fully autonomous systems for chemical synthesis. acs.org

Predict its reactivity and potential applications in new chemical transformations.

Design and optimize synthetic routes for its efficient and sustainable production.

Screen for novel catalysts inspired by its structure.

Model its interactions in biological systems or materials.

The synergy between experimental chemistry and computational science is expected to lead to significant advances in our ability to design and synthesize complex molecules with desired properties. chemeurope.combioengineer.org

Q & A

Q. What are the optimized synthetic routes for (3R)-5-Oxo-3-phenyl-L-proline, and how can enantiomeric purity be ensured?

The synthesis of this compound typically involves chiral auxiliary strategies or enantioselective catalysis to achieve high stereochemical fidelity. Key steps include:

  • Protection of the proline backbone : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent racemization during synthesis .
  • Reaction condition control : Maintain temperatures below 0°C during coupling reactions to minimize epimerization. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness .
  • Analytical validation : Employ chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural verification .

Q. Which analytical techniques are most reliable for characterizing this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the 5-oxo group (δ ~175 ppm for carbonyl) and the stereochemistry at C3 .
  • Mass spectrometry : HRMS provides exact mass confirmation, while tandem MS (MS/MS) helps identify fragmentation patterns unique to the phenyl-proline scaffold .
  • X-ray crystallography : Resolves absolute configuration when single crystals are obtainable .
  • Infrared (IR) spectroscopy : Validates carbonyl stretching frequencies (~1700 cm⁻¹ for the 5-oxo group) .

Advanced Research Questions

Q. How does this compound interact with 5-oxo-L-prolinase, and what structural features govern substrate specificity?

The compound’s interaction with 5-oxo-L-prolinase depends on:

  • Essential functional groups : The 5-oxo group and L-configuration at C2 are critical for binding. Modifications at C3 (e.g., phenyl substitution) may alter binding kinetics without abolishing activity .
  • Enzymatic assays : Measure ATP hydrolysis rates in the presence of the compound to assess coupling efficiency. Partially coupled reactions (observed with analogs like 3-methyl-5-oxoproline) suggest steric hindrance or electronic mismatches at the active site .
  • Computational docking : Molecular dynamics simulations can model how the phenyl group at C3 interacts with hydrophobic pockets in the enzyme .

Q. What is the impact of the (3R)-stereochemistry on the compound’s biological activity and metabolic stability?

  • Comparative studies : Synthesize (3S)-5-Oxo-3-phenyl-L-proline and compare enzymatic hydrolysis rates or cellular uptake via LC-MS/MS. The (3R) configuration may enhance metabolic stability by resisting proteolytic cleavage .
  • Pharmacokinetic profiling : Use radiolabeled (³H/¹⁴C) analogs to track tissue distribution and half-life differences between stereoisomers in vivo .

Q. How can researchers resolve contradictions in reported enzymatic activity data for this compound analogs?

Contradictions often arise from:

  • Variability in assay conditions : Standardize ATP concentrations (1–5 mM) and pH (7.4) to ensure reproducibility .
  • Analog purity : Confirm enantiomeric purity (>98%) via chiral chromatography before testing .
  • Structural benchmarking : Cross-validate kinetic data with X-ray crystallography or cryo-EM to correlate activity with binding modes .

Q. What strategies are effective for synthesizing this compound derivatives with enhanced bioactivity?

  • Side-chain modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring’s para position to modulate enzyme affinity .
  • Esterification/amidation : Convert the carboxylic acid to methyl esters or amides to improve membrane permeability .
  • Hybrid analogs : Combine the 5-oxo-proline core with bioactive aryl groups (e.g., indole or quinoline) via Suzuki-Miyaura coupling .

Methodological Considerations

  • Data reproducibility : Always include positive controls (e.g., unmodified 5-oxo-L-proline) in enzymatic assays .
  • Stereochemical documentation : Report enantiomeric excess (ee) and optical rotation values for synthesized compounds .
  • Ethical compliance : Adhere to the 3R principles (Replace, Reduce, Refine) when designing in vivo studies .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-5-Oxo-3-phenyl-L-proline
Reactant of Route 2
(3R)-5-Oxo-3-phenyl-L-proline

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